3,4-二-O-乙酰基-1,6-二氢-2-O-对甲苯磺酰基-β-D-吡喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

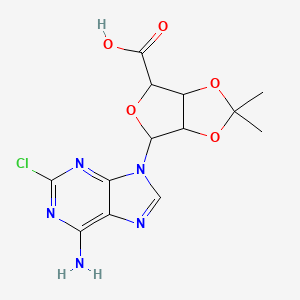

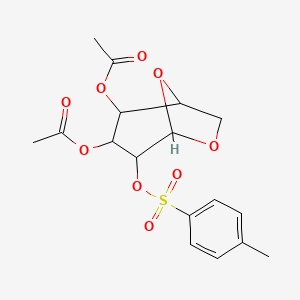

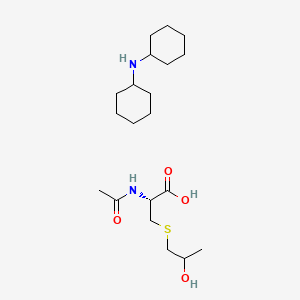

Introduction 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is a specialized chemical compound derived from glucose. It is a significant molecule in carbohydrate chemistry and has various implications in synthetic organic chemistry.

Synthesis Analysis The synthesis of related compounds involves complex organic reactions. For instance, 1,6-Anhydro-β-D-glucopyranose can be synthesized from 6-O-p-toluenesulfonyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose through treatment with sodium methoxide (Akagi, Tejima & Haga, 1962). Another example involves the use of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosyl esters in the synthesis of various derivatives (Tomić & Keglević, 1983).

Molecular Structure Analysis X-ray analysis plays a crucial role in determining the molecular structure of such compounds. A study on a similar disaccharide, which is structurally related to our compound of interest, revealed insights into the conformations of its sugar-ring systems and the glycosidic linkage angles (Strumpel, Schmidt, Luger & Paulsen, 1984).

Chemical Reactions and Properties The chemical reactions of these compounds involve various functionalizations. For example, photobromination of 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-glucopyranose leads to bromination at specific positions and formation of derivatives (Ferrier & Furneaux, 1980).

Physical Properties Analysis The physical properties, such as crystal structure and phase transitions, are critical for understanding these compounds. A study on 1,2,3,4,6-penta-O-trimethylacetyl-beta-D-glucopyranose highlights the importance of crystallography in elucidating the structures and physical properties of carbohydrate derivatives (Haines & Hughes, 2007).

科学研究应用

无水糖的合成

一项基础应用涉及 1,6-二氢-β-D-吡喃葡萄糖衍生物的合成。Akagi、Tejima 和 Haga (1962) 展示了一种使用甲醇钠从 6-O-对甲苯磺酰基-1,2,3,4-四-O-乙酰基-β-D-吡喃葡萄糖合成 1,6-二氢-β-D-吡喃葡萄糖的方法,展示了该化合物在生产在各种生化应用中很有价值的无水糖中的用途(Akagi, Tejima, & Haga, 1962)。

糖苷化和二糖形成

Kroutil、Černý、Trnka 和 Buděšínský (2001) 利用 1,6-二氢-2-O-对甲苯磺酰基衍生物合成 S-连接的葡萄糖胺基-4-硫己-2-烯吡喃苷,突出了其在形成复杂的糖苷键和二糖中的作用,在药物化学和药物设计中具有潜在意义(Kroutil, Černý, Trnka, & Buděšínský, 2001)。

脱酰胺和酰基重排

Jha 和 Davis (1995) 探索了氨基糖衍生物的脱酰胺和酰基重排,使用了与 3,4-二-O-乙酰基-1,6-二氢-2-O-对甲苯磺酰基-β-D-吡喃葡萄糖相关的化合物。他们的工作有助于理解氨基糖化学,这对于开发新型糖缀合物至关重要(Jha & Davis, 1995)。

壳二糖衍生物的合成

Oguri 和 Tejima (1980) 报道了壳二糖衍生物的合成,该过程涉及二酐糖与恶唑啉衍生物的缩合。这项研究对于合成复杂的碳水化合物和寡糖具有重要意义,它们具有各种生物和药物应用(Oguri & Tejima, 1980)。

未来方向

属性

IUPAC Name |

[3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMOPIWZWABELF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)